N-(4-ethylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, a pyridine moiety, and an ethylphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Final Coupling Reaction: The final step involves coupling the chromene core with the pyridine and ethylphenyl groups using a suitable coupling reagent under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[(4-ETHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, resulting in the formation of alcohol derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-ETHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety but lacks the chromene core and ethylphenyl group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to the previous compound but with a methyl group substitution.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of the ethylphenyl group.
The uniqueness of N-[(4-ETHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of the chromene core, pyridine moiety, and ethylphenyl group, which imparts specific chemical properties and reactivity not found in the similar compounds.
Properties
Molecular Formula |
C24H20N2O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O3/c1-2-17-10-12-18(13-11-17)16-26(23-9-5-6-14-25-23)24(28)22-15-20(27)19-7-3-4-8-21(19)29-22/h3-15H,2,16H2,1H3 |
InChI Key |
XGIPMEMSMRYPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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